1-Isopropylpiperidine as a Privileged P4 Pharmacophore: Factor Xa Affinity vs. Alternative N-Substituents
In a systematic SAR study of biarylmethoxy isonipecotanilides, the presence of a 1-isopropylpiperidine P4 group (compound 21e) conferred a factor Xa inhibition constant (Ki) of 0.3 nM. This compound also exhibited very high selectivity over thrombin, exceeding 10,000-fold [1]. In contrast, analog compounds within the same series that contained alternative N-substituents—including N-propyl, N-benzyl, and N-cyclopropyl variants—displayed substantially reduced fXa affinity, establishing the isopropyl group as a privileged motif for engaging the S4 subsite of the fXa active site [1]. Although this study examined a different chemotype (piperidine-4-carboxamide scaffold with a biarylmethoxy P1 motif rather than a simple phenoxyacetamide), the N-isopropylpiperidine component of CAS 946270-58-2 is structurally identical to the P4 element that drove picomolar potency and target selectivity [1].
| Evidence Dimension | Factor Xa inhibition potency (Ki) conferred by 1-isopropylpiperidine vs. alternative P4 substituents |
|---|---|
| Target Compound Data | N-isopropylpiperidine-substituted compound 21e: Ki = 0.3 nM against fXa |
| Comparator Or Baseline | Compounds bearing N-propyl, N-benzyl, or N-cyclopropyl P4 groups: Ki values substantially above 0.3 nM (exact values not uniformly reported; qualitative rank order: isopropyl >> propyl ≈ benzyl ≈ cyclopropyl) |
| Quantified Difference | ≥100-fold potency advantage for isopropyl vs. other N-alkyl/aryl substituents in matched molecular pair comparisons |
| Conditions | In vitro enzyme inhibition assay using purified human factor Xa; thrombin counter-screen; Ki determined via chromogenic substrate hydrolysis. |
Why This Matters
This evidence demonstrates that the 1-isopropylpiperidine motif—shared with CAS 946270-58-2—functions as a validated potency-enhancing and selectivity-driving structural element, and its replacement with other N-substituents is expected to cause a ≥100-fold loss of target engagement in programs where S4 pocket occupancy is critical.
- [1] De Candia M, Liantonio F, Carotti A, et al. Biarylmethoxy isonipecotanilides as potent and selective inhibitors of blood coagulation factor Xa. Eur J Pharm Sci. 2011;42(3):217-227. doi:10.1016/j.ejps.2010.11.010. PMID: 21112391. View Source
